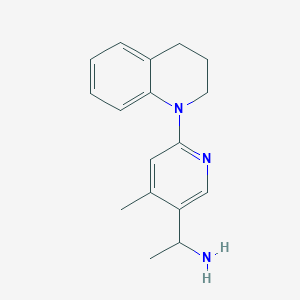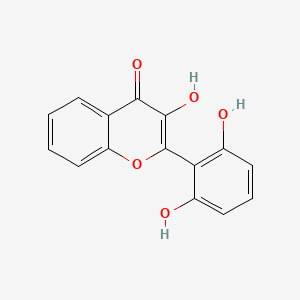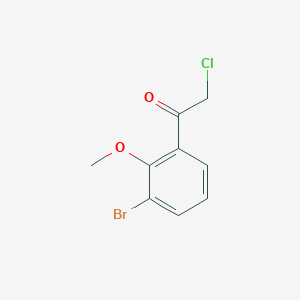
4-Amino-5-iodonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 4-amino-5-iodonicotinique est un composé organique qui appartient à la classe des acides pyridinecarboxyliques. Il est caractérisé par la présence d’un groupe amino à la quatrième position et d’un atome d’iode à la cinquième position sur le cycle de l’acide nicotinique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 4-amino-5-iodonicotinique implique généralement l’iodation de l’acide 4-aminonicotinique. Une méthode courante implique l’utilisation d’iode et d’un oxydant tel que l’iodate de sodium en milieu acide. La réaction est effectuée dans des conditions de température contrôlées pour assurer l’iodation sélective à la cinquième position.
Méthodes de production industrielle
La production industrielle de l’acide 4-amino-5-iodonicotinique peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des étapes de purification supplémentaires telles que la recristallisation ou la chromatographie pour obtenir le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 4-amino-5-iodonicotinique subit divers types de réactions chimiques, notamment :
Réactions de substitution : L’atome d’iode peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Oxydation et réduction : Le groupe amino peut subir une oxydation pour former des dérivés nitro ou une réduction pour former des dérivés amine.
Réactions de couplage : Le composé peut participer à des réactions de couplage telles que le couplage de Suzuki-Miyaura pour former des composés biaryles.
Réactifs et conditions courantes
Substitution nucléophile : Des réactifs tels que l’azoture de sodium ou le thiocyanate de potassium sont utilisés dans des conditions douces.
Oxydation : Des oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène sont utilisés.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés.
Principaux produits formés
Produits de substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Produits d’oxydation : Dérivés nitro.
Produits de réduction : Dérivés amine.
Applications de la recherche scientifique
L’acide 4-amino-5-iodonicotinique a un large éventail d’applications dans la recherche scientifique :
Chimie : Utilisé comme unité de base dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique en raison de sa capacité à interagir avec les macromolécules biologiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur dans la synthèse de produits pharmaceutiques.
Applications De Recherche Scientifique
4-Amino-5-iodonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
Le mécanisme d’action de l’acide 4-amino-5-iodonicotinique implique son interaction avec des cibles moléculaires spécifiques. Le groupe amino peut former des liaisons hydrogène avec les macromolécules biologiques, tandis que l’atome d’iode peut participer à des liaisons halogènes. Ces interactions peuvent moduler l’activité des enzymes ou des récepteurs, conduisant à divers effets biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 2-amino-5-iodonicotinique
- Acide 2-amino-isonicotinique
- Acide 2-acétylamino-isonicotinique
Unicité
L’acide 4-amino-5-iodonicotinique est unique en raison de la position spécifique des groupes amino et iode sur le cycle de l’acide nicotinique. Cette structure unique confère une réactivité chimique et une activité biologique distinctes par rapport à ses analogues.
Propriétés
Formule moléculaire |
C6H5IN2O2 |
|---|---|
Poids moléculaire |
264.02 g/mol |
Nom IUPAC |
4-amino-5-iodopyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H5IN2O2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2H,(H2,8,9)(H,10,11) |
Clé InChI |
ORCJNHMMHINXFA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C=N1)I)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


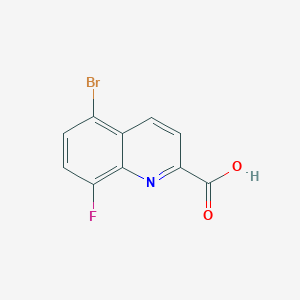
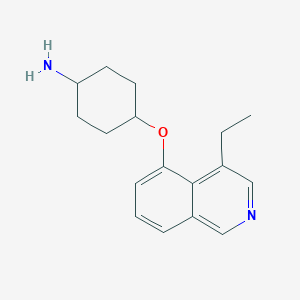


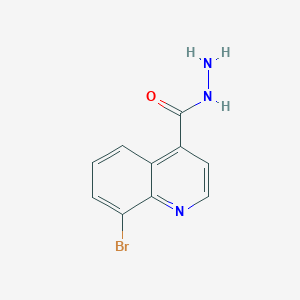
![[(Z)-(2-chloroquinolin-3-yl)methylideneamino]thiourea](/img/structure/B11851002.png)
